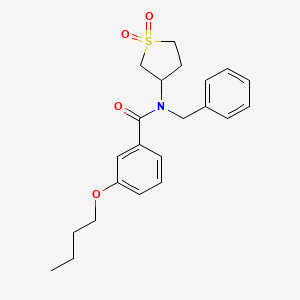

N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Description

N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic benzamide derivative characterized by a sulfone-containing tetrahydrothiophene (THT) ring and a 3-butoxy-substituted benzamide core.

Properties

Molecular Formula |

C22H27NO4S |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

N-benzyl-3-butoxy-N-(1,1-dioxothiolan-3-yl)benzamide |

InChI |

InChI=1S/C22H27NO4S/c1-2-3-13-27-21-11-7-10-19(15-21)22(24)23(16-18-8-5-4-6-9-18)20-12-14-28(25,26)17-20/h4-11,15,20H,2-3,12-14,16-17H2,1H3 |

InChI Key |

KCRGZRCOJFUYOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 1,1-dioxidotetrahydrothiophene-3-yl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent extraction, crystallization, and chromatography are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the benzyl and butoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or activator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, particularly those involved in signal transduction pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Substituent Effects on Benzamide Core

- Target Compound : The 3-butoxy group introduces a longer alkyl chain compared to methoxy analogs (e.g., ), which may increase lipophilicity (logP ~4.2 estimated) and improve blood-brain barrier penetration. However, this could reduce aqueous solubility, a common trade-off in drug design.

- Methoxy vs. In contrast, the nitro group in ’s compound is strongly electron-withdrawing, which may stabilize negative charges in transition states during metabolic reactions .

N-Substituent Modifications

- Benzyl vs. Trimethoxybenzyl (): The target compound’s benzyl group offers simplicity and moderate steric bulk, whereas the 3,4,5-trimethoxybenzyl group in provides additional hydrogen-bonding sites and increased molecular weight (MW = 488.55 g/mol vs.

- Fluorophenyl-Furan Hybrid () : The 4-fluorophenyl-furan substituent combines halogen bonding (via fluorine) and aromatic heterocycle effects, which may improve target selectivity and resistance to oxidative metabolism .

Sulfone Functionalization

All compounds share the 1,1-dioxidotetrahydrothiophen-3-yl group, which contributes to:

Recommendations :

- Conduct comparative QSAR studies to correlate substituent effects with biological activity.

Notes

- Limitations : Direct pharmacological or thermodynamic data (e.g., IC₅₀, logP) for the target compound are unavailable; inferences are based on structural analogs.

- Conflicting Evidence : While highlights challenges in differentiating benzamide derivatives, modern chromatographic and spectroscopic techniques (e.g., GC-MS, NMR) mitigate these issues .

Biological Activity

N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound notable for its unique structural features, which include a benzamide moiety and a tetrahydrothiophene group with a sulfone functional group. The molecular formula is , and it has a molecular weight of approximately 401.5 g/mol. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains, including Mycobacterium tuberculosis.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential in cancer therapy.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity.

The biological activity of this compound can be attributed to its ability to interact with biological targets through various mechanisms:

- Binding Affinity : The compound's structural features may enhance its binding affinity to specific receptors or enzymes, affecting their function.

- Cell Permeability : Evaluations based on Lipinski's rule of five suggest favorable characteristics for cell permeability, which is crucial for therapeutic efficacy.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | Contains pyrazole instead of benzamide | Potent GIRK channel activator |

| N-benzyl-N-(2-hydroxyethyl)-benzamide | Lacks the tetrahydrothiophene ring | Exhibits different biological activities |

| 4-(N-benzylamino)-2-methylphenol | Similar benzamide structure | Potential antioxidant properties |

This table highlights how the specific functional groups in this compound may confer distinct biological activities not found in other similar compounds.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key studies have focused on evaluating its biological activity through various assays:

- In Vitro Antimicrobial Activity : Studies have reported the compound's effectiveness against Mycobacterium tuberculosis, with several derivatives exhibiting an IC50 value of less than 1 µg/mL .

- Cytotoxicity Testing : The synthesized compounds were tested against human cancer cell lines (e.g., HeLa), showing varying degrees of cytotoxicity and potential for further development as anticancer agents .

Safety and Efficacy

Safety assessments are crucial for any new pharmacological agent. Compounds derived from this compound have undergone cytotoxicity evaluations to ensure they do not pose significant risks to human health while maintaining therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.